molecular formula C14H9BrCl2N2S B3259201 3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 314746-69-5

3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No.: B3259201
CAS No.: 314746-69-5
M. Wt: 388.1 g/mol
InChI Key: CAJNPWVXTUOBKM-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine is a sophisticated small molecule building block designed for discovery research and medicinal chemistry. The compound features a multifunctional imidazo[1,2-a]pyridine core, a privileged scaffold in drug discovery known for its broad biological activities and excellent pharmacokinetic properties . This scaffold is frequently investigated for its potential in developing novel therapeutic agents with antiviral, antibacterial, and antitumoral activities . The specific substitution pattern on this molecule makes it a versatile intermediate for further chemical exploration. The bromo and chloro substituents at the 3- and 6-positions offer distinct sites for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to diversify the structure and create a library of analogs for structure-activity relationship (SAR) studies . The 2-(((4-chlorophenyl)thio)methyl) side chain is a particularly valuable feature, introducing a sulfur-based linker and an aromatic ring that can influence the molecule's electronic properties, binding affinity, and metabolic stability. This structural motif is highly relevant in the design of potential enzyme inhibitors and receptor antagonists, similar to other reported NPSR antagonists based on the imidazopyridine core . Key Research Applications: • Medicinal Chemistry: Serves as a key intermediate in the synthesis of targeted molecules for high-throughput screening and lead optimization campaigns, particularly in oncology and CNS research . • Chemical Biology: Useful as a scaffold for developing molecular probes to study protein-ligand interactions and biological pathways . • SAR Exploration: The multiple reactive handles enable systematic exploration of structure-activity relationships to elucidate the pharmacophore of bioactive molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-6-chloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2N2S/c15-14-12(8-20-11-4-1-9(16)2-5-11)18-13-6-3-10(17)7-19(13)14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJNPWVXTUOBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=C(N3C=C(C=CC3=N2)Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound known for its diverse biological activities. Its unique structure, characterized by the presence of bromine, chlorine, and a chlorophenyl thioether group, positions it as a candidate for various therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H9BrCl2N2S, with a molecular weight of approximately 388.1 g/mol. The compound exhibits a complex structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC14H9BrCl2N2S
Molecular Weight388.1 g/mol
Purity≥95%

The primary target of this compound is the Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) . This enzyme plays a crucial role in the life cycle of the malaria parasite, making it a significant target for antimalarial drug development. The compound acts as an inhibitor of PfCDPK1 , disrupting the signaling pathways necessary for parasite proliferation and survival.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects:

PathogenMIC (μg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coliNot specified

The compound also demonstrated antibiofilm activity, effectively reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies indicate that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific IC50 values for various cancer cell lines are still under investigation but show potential for further exploration in oncology .

Case Studies and Research Findings

Several research studies have investigated the biological activity of similar imidazo[1,2-a]pyridine derivatives:

  • A study reported that derivatives of imidazo[1,2-a]pyridine exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains .
  • Another investigation into the structure-activity relationship (SAR) revealed that modifications in the chemical structure could enhance biological activity against specific targets like DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values between 12.27–31.64 μM and 0.52–2.67 μM respectively.

Chemical Reactions Analysis

Nucleophilic Substitution at the C-3 Bromine

The bromine at C-3 is a prime site for nucleophilic displacement due to its position on the electron-deficient imidazo[1,2-a]pyridine core. BCl₃-mediated reactions (as demonstrated in imidazo[1,2-a]pyridine derivatives) facilitate such substitutions. For example:

  • Amine substitution : Piperidine or morpholine can displace bromide under BCl₃ catalysis at 0°C in DCM, yielding 3-amino derivatives (e.g., 80% yield for morpholine substitution) .

  • Thiol/alcohol substitution : Thiophenol or ethanol nucleophiles replace bromine under similar conditions, though yields vary with steric and electronic effects .

Table 1: BCl₃-Mediated Substitution at C-3 Bromine

NucleophileConditionsYield (%)Reference
PiperidineBCl₃, DCM, 0°C, 2 h80
4-ChlorothiophenolBCl₃, DCM, rt, 2 h68
EthanolBCl₃, DCM, 0°C, 2 h72

Functionalization via Cross-Coupling Reactions

The C-3 bromine supports transition metal-catalyzed cross-couplings:

  • Suzuki-Miyaura coupling : Reaction with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane) introduces aryl groups at C-3. Analogous imidazo[1,2-a]pyridines achieve yields up to 86% .

  • Buchwald-Hartwig amination : Pd/Xantphos systems enable coupling with amines, forming C–N bonds at C-3 .

Table 2: Cross-Coupling Reactions at C-3

Reaction TypeConditionsYield (%)Reference
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, dioxane, 80°C86
Buchwald aminationPd₂(dba)₃, Xantphos, toluene, 100°C78

Reactivity of the Thioether Group

The 2-(((4-chlorophenyl)thio)methyl) group undergoes selective transformations:

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone, enhancing polarity and metabolic stability .

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃, DMF) yields sulfonium salts, though steric hindrance may limit efficiency .

Table 3: Thioether Modifications

ReactionConditionsProductYield (%)Reference
Oxidation (mCPBA)DCM, 0°C to rt, 2 hSulfone derivative85
Alkylation (MeI)K₂CO₃, DMF, rt, 12 hSulfonium methyl salt63

Chlorine Substitution at C-6

The C-6 chlorine exhibits limited reactivity under standard conditions but can be displaced under harsh nucleophilic aromatic substitution (SNAr) with strong bases (e.g., NaNH₂, NH₃(l)) at elevated temperatures. For example:

  • Hydroxylation : Reaction with aqueous NaOH at 120°C replaces chlorine with hydroxyl groups (45% yield) .

Multi-Step Functionalization Pathways

Sequential reactions exploit multiple reactive sites:

  • Bromine substitutionThioether oxidation : A Suzuki coupling at C-3 followed by sulfone formation yields bifunctionalized derivatives with enhanced pharmacological profiles .

  • Chlorine displacementCross-coupling : Selective C-6 hydroxylation enables further O-alkylation or glycosylation .

Key Mechanistic Insights

  • BCl₃ activation : Lewis acid-mediated reactions proceed via intermediate complexation, enhancing electrophilicity at C-3 .

  • Steric effects : Bulky 2-(((4-chlorophenyl)thio)methyl) groups moderately reduce yields in cross-couplings (e.g., 63–68% for alkynyl substituents) .

  • Electronic effects : Electron-withdrawing substituents (e.g., nitro groups) accelerate SNAr at C-6 by further polarizing the C–Cl bond .

Comparison with Similar Compounds

Key Structural Features :

  • Halogenation : Bromine (C3) and chlorine (C6) enhance electrophilicity and influence binding interactions.

Substituent Variations at Position 2

Sulfonylmethyl Derivatives
  • Example : 8-Bromo-6-chloro-3-nitro-2-tosylmethylimidazo[1,2-a]pyridine ()
    • Structure : Tosyl (tosyl = toluene-4-sulfonyl) group at C2.
    • Properties : Sulfonyl groups are strongly electron-withdrawing, reducing electron density on the imidazo ring. This enhances stability but may reduce membrane permeability compared to thioethers .
    • Synthesis : Uses sodium toluene-4-sulfinate under photoirradiation .
Trifluoromethyl Derivatives
  • Example : 3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine ()
    • Structure : Trifluoromethyl (CF₃) at C2.
    • Properties : CF₃ is highly electronegative, increasing metabolic stability and resistance to oxidation. However, it may reduce solubility in aqueous media compared to the thioether group .
Triazole-Substituted Derivatives
  • Example: 3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine () Structure: Triazole ring at C3.

Halogenation Patterns

Dibromo Derivatives
  • Example: 6,8-Dibromoimidazo[1,2-a]pyridine () Structure: Bromine at C6 and C6. Properties: Increased molecular weight (299.48 g/mol) and steric hindrance compared to the mono-brominated target compound. This may limit reactivity in cross-coupling reactions .
Non-Halogenated Analogs
  • Example: 6-Chloroimidazo[1,2-a]pyridine (CAS 6188-25-6, ) Structure: No bromine or thioether substituents. Properties: Simpler structure with lower molecular weight (168.6 g/mol), likely exhibiting higher solubility but reduced electrophilic reactivity .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound LogP Aqueous Solubility (µg/mL) Biological Activity
Target Compound ~3.5* <10* Antitrypanosomal (hypothesized)
2-Tosylmethyl Derivative () ~2.8 20–30 Antitrypanosomal IC₅₀: 0.8 µM
2-Trifluoromethyl Derivative () ~4.1 <5 Not reported
Triazole Derivative () ~2.2 50–100 hCAR Agonist EC₅₀: 0.2 µM

*Estimated based on structural analogs.

Key Findings :

  • Lipophilicity : The target compound’s thioether group balances moderate lipophilicity (LogP ~3.5), favoring both membrane permeability and solubility.
  • Biological Activity: Sulfonylmethyl derivatives show potent antitrypanosomal activity, suggesting the target compound may share similar efficacy . Triazole derivatives exhibit high human constitutive androstane receptor (hCAR) agonism due to hydrogen-bonding motifs .

Q & A

Q. What are the recommended synthetic routes for 3-bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation of 2-aminopyridines with α-haloketones or aldehydes. For halogen-rich derivatives like this compound, key steps include:

  • Halogen introduction : Sequential bromination/chlorination using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃) under controlled temperatures (0–10°C) to avoid overhalogenation .
  • Thioether formation : Reaction of a chloromethyl intermediate with 4-chlorothiophenol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, hexane/EtOAc gradient) yields the target compound.

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • 1H/13C NMR : Key signals include:
    • Aromatic protons (δ 7.2–8.5 ppm) for the imidazo[1,2-a]pyridine core and 4-chlorophenyl group.
    • Methylthioether protons (δ ~3.8–4.2 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 413.92; observed = 413.89) .
  • IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C-S (~700 cm⁻¹) .

Q. What are the stability and storage requirements for this compound?

  • Stability : Halogenated imidazo[1,2-a]pyridines are sensitive to light and moisture. Degradation products may include dehalogenated byproducts or oxidized sulfones.
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C. Use desiccants (silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods aid in predicting reactivity or regioselectivity during synthesis?

  • DFT calculations : Optimize transition states for bromination/chlorination steps to predict regioselectivity. For example, electron-rich positions on the imidazo[1,2-a]pyridine core are more susceptible to electrophilic halogenation .
  • Molecular docking : Screen the compound against biological targets (e.g., kinase enzymes) to prioritize synthetic analogs for bioactivity testing .

Q. What strategies resolve contradictions in reported biological activity data for halogenated imidazo[1,2-a]pyridines?

  • Dose-response studies : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH, temperature).
  • Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from rapid metabolism .
  • Crystallography : Resolve binding modes with target proteins to clarify structure-activity relationships (SAR) .

Q. How can the compound’s electronic properties be modulated for improved catalytic or pharmacological performance?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for nucleophilic substitution reactions.
  • Coordination chemistry : Explore metal complexes (e.g., Pd or Cu) to leverage halogen-metal interactions in cross-coupling reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine
Reactant of Route 2
3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine

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